(2-Ethylbutylideneamino)urea

Description

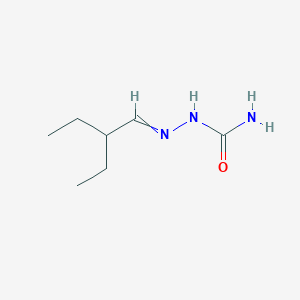

(2-Ethylbutylideneamino)urea is a substituted urea derivative characterized by a 2-ethylbutylideneamino functional group attached to the urea backbone. Urea derivatives are widely studied for their diverse applications, including use as solvents, stabilizers, or intermediates in pharmaceutical and agrochemical synthesis. While direct studies on this compound are sparse in the provided evidence, its structural analogs and urea-based derivatives offer insights into its hypothetical properties and applications.

Properties

CAS No. |

33861-38-0 |

|---|---|

Molecular Formula |

C7H15N3O |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(2-ethylbutylideneamino)urea |

InChI |

InChI=1S/C7H15N3O/c1-3-6(4-2)5-9-10-7(8)11/h5-6H,3-4H2,1-2H3,(H3,8,10,11) |

InChI Key |

NKNWKZRTEZPNSM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C=NNC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylbutylideneamino)urea typically involves the reaction of 2-ethylbutylideneamine with urea. One common method is the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of 2-ethylbutylideneamine with potassium isocyanate in water can yield this compound under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, which avoids the use of organic solvents and promotes high chemical purity .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbutylideneamino)urea can undergo various chemical reactions, including:

Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or hydrides.

Substitution: Substitution reactions can occur with halides or other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Nickel hydroxide (Ni(OH)₂) as a catalyst.

Reduction: Hydrogen gas or sodium borohydride.

Substitution: Halides or other nucleophiles in the presence of a suitable base.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

(2-Ethylbutylideneamino)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethylbutylideneamino)urea involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. In biological systems, it can act as a protein denaturant by disrupting hydrogen bonds and stabilizing nonpolar interactions . This leads to the unfolding of protein structures and alteration of their functions.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Urea (Carbamide)

- Structure : NH₂-C(=O)-NH₂.

- Key Differences: The absence of alkyl substituents in urea results in higher polarity and water solubility compared to (2-Ethylbutylideneamino)urea.

- Applications: Urea is a well-known protein denaturant (e.g., in 4 M urea solutions for disrupting secondary structures ), a fertilizer, and a reductant in selective catalytic reduction (SCR) systems for diesel engines .

- Thermal Stability: Urea decomposes at ~150°C, releasing ammonia, whereas alkylated ureas like this compound may exhibit higher thermal resistance due to steric protection of the urea core .

(b) Choline Chloride/Urea Deep Eutectic Solvent (DES)

- Structure : A 1:2 molar mixture of choline chloride and urea forms a hydrogen-bonded network .

- Key Differences: DES systems leverage urea’s hydrogen-bonding capacity for solvation, whereas this compound’s alkyl chain may limit its compatibility with polar DES components.

- Applications: DESs are used as green solvents for biocatalysis or material synthesis , while this compound’s modified structure could favor applications in hydrophobic matrices or controlled-release systems.

(c) Biuret and Triuret

- Structure : Biuret (NH₂-C(=O)-NH-C(=O)-NH₂) and triuret (extended oligomers).

- Key Differences: These polyurea compounds form via urea condensation at high temperatures (>150°C) . This compound’s branched alkyl group likely inhibits such polymerization, enhancing its stability in high-temperature SCR environments .

Comparative Data Table

*Hypothetical data inferred from structural analogs.

Research Findings

- SCR Systems: Urea derivatives in SCR systems degrade into ammonia, but alkylated ureas like this compound may reduce deposit formation at high exhaust temperatures compared to biuret .

- Solvent Compatibility: Unlike DESs reliant on urea’s polarity , this compound’s alkyl chain could improve miscibility with polymers or oils, though this requires experimental validation.

- Protein Interactions: Standard urea disrupts hydrogen bonding in proteins , but the steric bulk of this compound might limit its denaturation efficacy, favoring alternative applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.